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Introduction

Caftaric acid, the ester of caffeic acid and tartaric acid, is a major phenolic compound found in
grapes and wine.[1][2] It plays a significant role as an oxidation substrate and a precursor to
browning in wine.[1] The concentration of caftaric acid varies considerably among different
grape varieties, and is influenced by factors such as ripeness, environmental conditions, and
processing methods.[3][4][5] This technical guide provides an in-depth overview of caftaric
acid accumulation in various grape cultivars, detailing quantitative data, experimental
methodologies for its analysis, and the biosynthetic pathways involved.

Quantitative Data on Caftaric Acid Content

The accumulation of caftaric acid is highly dependent on the grape variety. The following table
summarizes the quantitative data on caftaric acid concentrations found in the juice and berries
of different Vitis vinifera cultivars. To ensure accurate comparisons, it is crucial to consider the
ripeness of the grapes and the methods used to prevent oxidation during sample processing.
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. . Caftaric Acid
Grape Variety Tissue . Reference
Concentration
White Varieties
Glera Unripe Berry Juice 298.86 + 7.55 mg/L [3]
Riesling Unripe Berry Juice 286 mg/L [3]
Maintained a steady
French Colombard Berry Juice concentration during [5]
ripening
Dropped from ~400
White Riesling Berry Juice ppm to <200 ppm [4]
during ripening
Victoria (Green 2.115 pg/g FW (as
Berry [6]

Grape)

caffeic acid)

Red Varieties

Pinot Noir Unripe Berry Juice 412.10 £ 12.28 mg/L [3]

Grenache Ripe Berry Juice ~200 mg/L [1]
Decreased from a
high level during

Grenache Berry o [4]
ripening to ~60 pg/g of
berry

Carignane Ripe Berry Juice ~50 mg/L [1]
Maintained a steady

Ruby Cabernet Berry Juice concentration during [5]
ripening

Note: FW denotes fresh weight. Concentrations can be influenced by the degree of berry

ripeness and analytical methods.

Experimental Protocols
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Accurate quantification of caftaric acid in grapes requires meticulous sample handling and
analytical procedures to prevent its rapid oxidation.

Sample Preparation and Extraction

To obtain the true content of caftaric acid, it is essential to minimize oxidation during sample
preparation.[1]

Inert Atmosphere: Grapes should be processed in an inert atmosphere, such as a glove box
filled with carbon dioxide, to prevent enzymatic oxidation.[4]

o Antioxidant Addition: The addition of antioxidants like ascorbic acid and potassium
metabisulfite (SOz2) is crucial to maintain reducing conditions and inhibit polyphenol oxidase
activity.[1][4]

e Processing: For juice analysis, berries are typically crushed and pressed. For whole berry
analysis, samples may be freeze-dried and then subjected to solvent extraction.[4]

 Clarification: The resulting juice is often centrifuged and filtered before analysis.[7]

Analytical Method: High-Performance Liquid
Chromatography (HPLC)

HPLC is the standard method for the quantification of caftaric acid in grape samples.[1][3]

Instrumentation: A typical HPLC system includes a controller, data module, pumps, an
autoinjector, and a variable wavelength detector (e.g., UV-Vis or Diode Array Detector).[1][8]

¢ Column: Reversed-phase C18 columns are commonly used for the separation of phenolic
compounds.[3][8]

¢ Detection: The effluent is monitored at a wavelength of 320 nm, which is near the
absorbance maximum for caftaric acid.[1]

¢ Quantification: The concentration of caftaric acid is determined by comparing the peak area
of the sample to a standard curve prepared from pure trans-caftaric acid.[1][4]
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Biosynthesis and Regulation

Caftaric acid is synthesized in grape berries and leaves from two primary precursors: caffeic
acid and tartaric acid.[2][9] The biosynthesis of these precursors is part of the broader
phenylpropanoid and ascorbic acid metabolic pathways, respectively.

Caftaric Acid Biosynthesis Pathway

Phenylpropanoid Pathway
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e S RERRE LR RS AT Caftaric Acid
: Ascorbic Acid Pathway :
Multiple Steps Multiple Steps
Glucose | L-Ascorbic Acid L-Tartaric Acid

Click to download full resolution via product page
Caption: Biosynthesis pathway of caftaric acid from its precursors.

The accumulation of caftaric acid is under genetic control, with significant differences
observed between varieties.[5] Environmental factors, such as light exposure, can also
influence the concentration of hydroxycinnamic acids in grapes.[3] During ripening, the
concentration of caftaric acid can either decrease due to berry enlargement or remain stable,
depending on the variety's ability to synthesize the compound.[4][5]

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of caftaric acid in grape
samples.
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Caption: General workflow for caftaric acid analysis in grapes.

Conclusion

The concentration of caftaric acid is a key characteristic that varies significantly among grape
varieties. Its accurate measurement is critical for understanding grape and wine quality,
particularly in relation to oxidation and browning. The methodologies outlined in this guide
provide a framework for researchers to reliably quantify caftaric acid and further investigate its
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biosynthesis and accumulation in grapes. Future research, aided by advancements in
genomics and metabolomics, will likely uncover more details about the genetic and
environmental regulation of this important phenolic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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